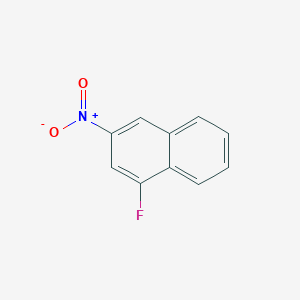
1-Fluoroisoquinoline
Vue d'ensemble
Description
1-Fluoroisoquinoline is a compound with the molecular formula C9H6FN . It is a key building block in organic synthesis and has been used in the development of pharmaceuticals and materials due to its unique characteristics .
Synthesis Analysis
The synthesis of 1-Fluoroisoquinoline has been achieved through various methods. One approach involves the direct introduction of fluorine onto the isoquinoline ring . Another method involves the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring . A third approach involves the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis
The molecular structure of 1-Fluoroisoquinoline consists of a bicyclic aromatic heterocycle, with a nitrogen-containing heteroaromatic and benzene-ring-fused system . The InChI code for 1-Fluoroisoquinoline is1S/C9H6FN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H . Chemical Reactions Analysis
The chemical reactions involving 1-Fluoroisoquinoline are diverse. For instance, it has been used in the synthesis of ring-fluorinated isoquinolines and pyridine-ring-trifluoromethylated isoquinolines . Additionally, it has been involved in reactions such as the Baltz–Schiemann reaction, Halex reaction, and Bischler–Napieralski reaction .Physical And Chemical Properties Analysis
1-Fluoroisoquinoline has a molecular weight of 147.15 g/mol . It has a computed XLogP3 value of 2.7, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds . Its exact mass and monoisotopic mass are both 147.048427358 g/mol . The topological polar surface area is 12.9 Ų .Applications De Recherche Scientifique
Synthesis of Fluorinated Isoquinolines
Fluorinated isoquinolines, including 1-Fluoroisoquinoline, have attracted widespread attention as important components of pharmaceuticals and materials . They exhibit unique characteristics such as biological activities and light-emitting properties . Modern synthetic methodologies for fluorinated isoquinolines have been greatly developed .
Pharmaceutical Applications
Isoquinolines, including 1-Fluoroisoquinoline, are essential in pharmaceutical sciences because they exhibit various bioactivities . For example, some tetrahydroisoquinoline derivatives exhibit severe neurotoxicity, which leads to Parkinson’s disease . In contrast, a number of isoquinoline-related medicines are flourishing in worldwide pharmaceutical markets .
Agricultural Applications
Isoquinolines are also important in agricultural sciences . The introduction of fluorine atoms often causes unique bioactivities, which can be beneficial in agricultural applications .
Materials Science Applications
Isoquinolines are widely used in materials sciences due to their useful physical properties . Fluorinated isoquinolines, such as 1-Fluoroisoquinoline, have unique light-emitting properties, making them useful in the development of new materials .
Fluorescence Microscopy
1-Fluoroisoquinoline can be used in fluorescence microscopy, a powerful tool for modern cell biology . It provides a window into the physiology of living cells at subcellular levels of resolution .
Diagnostic Research
Fluorescence, including that produced by compounds like 1-Fluoroisoquinoline, is used for diagnostic research in modern life sciences . It is used for detection and quantitation of nucleic acids or proteins for research or diagnostic purposes .
Safety And Hazards
Orientations Futures
Fluorinated isoquinolines, including 1-Fluoroisoquinoline, have attracted significant attention due to their potential in pharmaceutical and material sciences . They have been synthesized due to remarkable progress in synthetic methodologies for fluorinated heterocycles . Future research may focus on expanding their applications, such as antitubercular and anticancer activities .
Propriétés
IUPAC Name |
1-fluoroisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMRKWBKEKCKHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101315289 | |
| Record name | 1-Fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoroisoquinoline | |
CAS RN |
394-65-0 | |
| Record name | 1-Fluoroisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=394-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Fluoroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101315289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluoroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl imidazo[1,2-a]pyridin-2-ylcarbamate](/img/structure/B3351673.png)

![2-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)ethanol](/img/structure/B3351703.png)

![5,6-Dihydro-4h-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B3351711.png)



